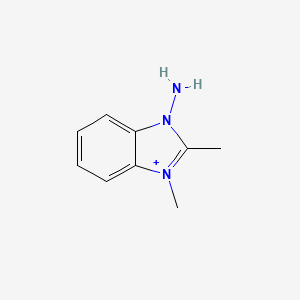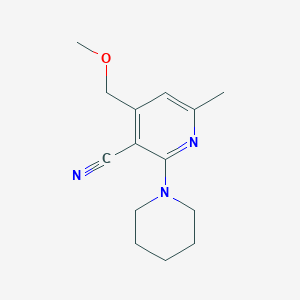![molecular formula C32H36IN7O2 B15008309 4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B15008309.png)
4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(4-ethoxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine core, which is a six-membered ring containing three nitrogen atoms, and is substituted with various functional groups, including a benzylic piperidine, an ethoxy-iodo-methoxyphenyl group, and a methylphenyl group. The presence of these diverse substituents imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the triazine core, followed by the introduction of the various substituents through a series of nucleophilic substitution, condensation, and coupling reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing the use of hazardous reagents and solvents.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its potential pharmacological properties make it a subject of interest in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific interactions and applications. Examples of similar compounds include:
- 1-(1-BENZYLPIPERIDIN-4-YL)BENZIMIDAZOLE-5-CARBOXYLIC ACID DERIVATIVES
- Other triazine-based compounds with varying substituents
The uniqueness of 4-(4-BENZYLPIPERIDIN-1-YL)-6-[(2E)-2-[(4-ETHOXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H36IN7O2 |
|---|---|
Molekulargewicht |
677.6 g/mol |
IUPAC-Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H36IN7O2/c1-4-42-29-27(33)19-25(20-28(29)41-3)21-34-39-31-36-30(35-26-12-10-22(2)11-13-26)37-32(38-31)40-16-14-24(15-17-40)18-23-8-6-5-7-9-23/h5-13,19-21,24H,4,14-18H2,1-3H3,(H2,35,36,37,38,39)/b34-21+ |
InChI-Schlüssel |
ZOWJJWFCIKAUBX-KEIPNQJHSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1I)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCC(CC4)CC5=CC=CC=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)

![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B15008254.png)
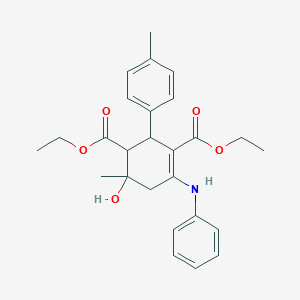
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008275.png)
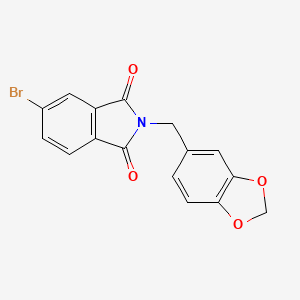
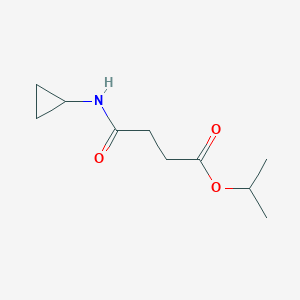

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15008301.png)
